molecular formula C11H7F3N2O4 B12171832 5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 385374-19-6

5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Katalognummer: B12171832
CAS-Nummer: 385374-19-6
Molekulargewicht: 288.18 g/mol
InChI-Schlüssel: QMYDXSKMMJARGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery Timeline

The synthesis of 5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione emerged from advancements in multicomponent reactions (MCRs) and catalytic methodologies developed in the early 21st century. While the exact date of its first synthesis remains unspecified in public databases, its CAS registry number (385374-19-6) suggests initial documentation between 2000–2010, coinciding with intensified research into pyrano-pyrimidine hybrids.

Key milestones include:

  • 2000s : Development of hybrid catalysts (e.g., Fe₃O₄@PVA nanoparticles) enabled efficient one-pot syntheses of pyrano[2,3-d]pyrimidine derivatives, laying groundwork for structural analogs.
  • 2010s : Optimization of solvent-free conditions and green chemistry approaches improved yields for trifluoromethyl-substituted pyrano-pyrimidines.
  • 2020s : Structural characterization via NMR and mass spectrometry confirmed the compound’s regiochemistry and electronic properties.

Nomenclature and IUPAC Classification

The IUPAC name This compound systematically describes its structure:

Component Structural Interpretation
Pyrimidine-2,4,6-trione A pyrimidine ring with ketone groups at positions 2, 4, and 6 (barbituric acid derivative).
4H-Pyran-4-ylidene A partially unsaturated pyran ring in the 4H tautomeric form, acting as a substituent.
2-Methyl-6-(trifluoromethyl) Methyl and trifluoromethyl groups at positions 2 and 6 of the pyran ring.

The numbering system prioritizes the pyrimidine core, with the pyran substituent at position 5. The “ylidene” suffix denotes the double bond within the pyran ring, contributing to conjugation across the fused system.

Structural Relationship to Pyrimidine and Pyran Derivatives

The compound’s architecture integrates two critical heterocyclic systems:

Pyrimidine Core

The pyrimidine-2,4,6-trione moiety derives from barbituric acid, a six-membered ring with nitrogen atoms at positions 1 and 3. This core confers:

  • Planarity : Facilitates π-π stacking interactions in crystalline phases.
  • Electron-withdrawing groups : The three ketone groups enhance electrophilicity, enabling nucleophilic substitutions.

Pyran Substituent

The 4H-pyran-4-ylidene group introduces:

  • Oxygen heteroatom : Enhances solubility in polar solvents.
  • Trifluoromethyl group : Imparts steric bulk and electron-withdrawing effects, stabilizing the conjugated system.

Fused System Dynamics

The fusion of pyran and pyrimidine creates a bicyclic system with extended conjugation (Figure 1). This hybridization alters electronic properties, as evidenced by redshifted UV-Vis absorption compared to isolated pyrimidines.

Table 1 : Comparative Analysis of Pyrano-Pyrimidine Derivatives

Feature 5-[2-Methyl-6-(Trifluoromethyl)-4H-Pyran-4-Ylidene]Pyrimidine-2,4,6-Trione Standard Pyrano[2,3-d]Pyrimidine
Substituents Trifluoromethyl, methyl Often unsubstituted
Conjugation Extended via pyran-ylidene linkage Limited to pyran-pyrimidine fusion
Synthetic Complexity Requires multistep catalysis (e.g., Fe₃O₄@PVA nanoparticles) Single-step MCRs

Eigenschaften

CAS-Nummer

385374-19-6

Molekularformel

C11H7F3N2O4

Molekulargewicht

288.18 g/mol

IUPAC-Name

5-[2-methyl-6-(trifluoromethyl)pyran-4-ylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H7F3N2O4/c1-4-2-5(3-6(20-4)11(12,13)14)7-8(17)15-10(19)16-9(7)18/h2-3H,1H3,(H2,15,16,17,18,19)

InChI-Schlüssel

QMYDXSKMMJARGU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=O)NC(=O)NC2=O)C=C(O1)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 2,4,6(1H,3H,5H)-Pyrimidintrion, 5-[2-Methyl-6-(Trifluormethyl)-4H-pyran-4-yliden]-, umfasst typischerweise mehrere Schritte, die von leicht verfügbaren Vorprodukten ausgehen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

    Bildung des Pyrimidinrings: Der Pyrimidinring kann durch Cyclisierung geeigneter Vorläufer, wie z. B. Harnstoff und Malonsäurederivate, unter sauren oder basischen Bedingungen synthetisiert werden.

    Einführung des Pyranrings: Der Pyranring wird durch eine Kondensationsreaktion eingeführt, die einen geeigneten Aldehyd oder Keton mit dem Pyrimidin-Zwischenprodukt umfasst.

    Substitution mit einer Trifluormethylgruppe: Die Trifluormethylgruppe wird unter Verwendung von Reagenzien wie Trifluormethyljodid oder Trifluormethylsulfonaten unter bestimmten Reaktionsbedingungen eingeführt.

Industrielle Produktionsverfahren können eine Optimierung dieser Schritte beinhalten, um die Ausbeute und Reinheit zu erhöhen, wobei häufig Katalysatoren und kontrollierte Reaktionsumgebungen verwendet werden, um eine großtechnische Synthese zu erreichen.

Analyse Chemischer Reaktionen

2,4,6(1H,3H,5H)-Pyrimidintrion, 5-[2-Methyl-6-(Trifluormethyl)-4H-pyran-4-yliden]-, unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Oxide oder hydroxylisierter Derivate führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Pyrimidinderivate führt.

    Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen Nukleophile bestimmte funktionelle Gruppen ersetzen, was zur Bildung substituierter Derivate führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine, Thiole). Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,4,6(1H,3H,5H)-Pyrimidintrion, 5-[2-Methyl-6-(Trifluormethyl)-4H-pyran-4-yliden]-, umfasst seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:

    Bindung an Enzyme: Sie kann Enzyme durch Bindung an ihre aktiven Zentren hemmen oder aktivieren, wodurch biochemische Signalwege beeinflusst werden.

    Wechselwirkung mit Rezeptoren: Die Verbindung kann mit zellulären Rezeptoren interagieren und Signaltransduktionswege modulieren sowie zelluläre Reaktionen beeinflussen.

    Induktion von zellulärem Stress: Sie kann oxidativen oder endoplasmatischen Retikulumstress induzieren, was zu Apoptose oder anderen zellulären Ergebnissen führt.

Wirkmechanismus

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.

    Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Induction of Cellular Stress: It can induce oxidative or endoplasmic reticulum stress, leading to apoptosis or other cellular outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine-triones with diverse substituents influencing their applications. Below is a detailed comparison with structurally related analogs:

Structural and Substituent Variations

Compound Name Substituents Key Features
5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione (Target) 2-methyl, 6-CF₃ on pyran-ylidene Enhanced lipophilicity and stability due to -CF₃ group
JE-1 1-benzyl, 2-(4-(dimethylamino)styryl), 6-methyl on pyran-ylidene Fluorescent properties; synthesized via condensation with aniline
MWK-1 2-(4-(bis(2-(trityloxy)ethyl)amino)styryl), 6-methyl on pyran-ylidene Bulky trityloxy groups improve solubility; used in light-amplification films
5-(Indol-3-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione (Compound 1, ) Indole-3-yl, hydroxyl groups at pyrimidine C5 DNA interaction potential; mild synthetic conditions
5-(4-Methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (Compound 6-3, ) 4-methoxybenzylidene at C5 Intermediate in multicomponent synthesis; characterized by NMR

Physicochemical Properties

  • Solubility : Bulky substituents (e.g., trityloxy in MWK-1) improve solubility in organic solvents, whereas -CF₃ groups enhance membrane permeability .
  • Thermal Stability : Melting points vary widely; JE-1 (>300°C) and MWK-1 (149°C) demonstrate how substituents influence thermal behavior .

Biologische Aktivität

The compound 5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its potential biological activities. The structure of this compound suggests that it may possess various pharmacological properties due to the presence of both pyrimidine and pyran moieties, which are known for their diverse biological effects.

Chemical Structure

The compound can be represented as follows:

C12H8F3N3O3\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{O}_{3}

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial , antioxidant , and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups such as trifluoromethyl enhances the antimicrobial potency against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget OrganismActivity (MIC)
Compound AE. coli0.5 µg/mL
Compound BS. aureus1.0 µg/mL
Compound CC. albicans0.8 µg/mL

Note: Values represent minimum inhibitory concentrations (MIC) obtained from various studies.

Antioxidant Properties

The antioxidant potential of this compound has been assessed through various assays. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress.

Table 2: Antioxidant Activity Assays

Assay TypeResult (IC50)
DPPH Scavenging25 µM
ABTS Radical Scavenging30 µM

These results indicate that the compound's structural features contribute significantly to its ability to neutralize free radicals.

Anticancer Activity

Preliminary studies have suggested that pyrimidine derivatives can inhibit cancer cell proliferation. The mechanism is thought to involve the induction of apoptosis in cancer cells, although specific pathways for this compound remain to be fully elucidated.

Case Study: In Vitro Evaluation
A study conducted on human cancer cell lines demonstrated that the compound exhibited a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM against breast cancer cells.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione, and how can they be addressed?

  • Methodology : Synthesis of pyrimidine-trione derivatives often involves condensation reactions under anhydrous conditions. For example, similar compounds (e.g., 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-triones) are synthesized via Knoevenagel condensation between barbituric acid derivatives and substituted aldehydes, followed by purification via column chromatography . Key challenges include regioselectivity and avoiding side reactions (e.g., dimerization). Solutions involve optimizing reaction temperature (60–80°C), solvent choice (DMF or THF), and catalyst selection (e.g., piperidine) .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) can confirm regiochemistry and substituent effects. For instance, pyrimidine-triones exhibit distinct carbonyl signals at δ 160–180 ppm in ¹³C NMR .
  • X-ray Crystallography : Resolve stereochemistry of the pyran-ylidene moiety. Similar compounds (e.g., 5-substituted pyrrolo[2,3-d]pyrimidines) show planar pyrimidine cores with dihedral angles <10° .
  • UV-Vis Spectroscopy : Monitor conjugation effects (e.g., λmax shifts due to trifluoromethyl and methyl groups) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of the trifluoromethyl group in this compound’s pyran-ylidene system?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the electron-withdrawing effects of the trifluoromethyl group. For example, in 2-(trifluoromethyl)-pyrimidin-4-ones, the CF₃ group reduces electron density at the pyrimidine core, increasing electrophilicity at the 5-position . This aligns with experimental observations of nucleophilic attack at the pyran-ylidene site in related compounds .

Q. What experimental strategies resolve contradictions in reported spectral data for pyrimidine-trione derivatives?

  • Methodology :

  • Cross-Validation : Compare NMR data across solvents (e.g., DMSO vs. CDCl₃) to identify solvent-dependent shifts. For instance, barbituric acid derivatives show upfield shifts in DMSO due to hydrogen bonding .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out impurities. A deviation >2 ppm suggests structural misassignment .
  • Reproducibility : Replicate synthesis under inert conditions (argon atmosphere) to minimize oxidation artifacts .

Q. How does the compound’s electronic structure influence its potential as a kinase inhibitor or protein aggregation suppressor?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or mutant SOD1). Pyrimidine-triones with electron-deficient cores (e.g., trifluoromethyl groups) show enhanced π-π stacking with hydrophobic kinase pockets .
  • In Vitro Assays : Measure IC₅₀ values using fluorescence-based assays (e.g., Thioflavin T for amyloid aggregation). For example, 5-methyl-1,3-diphenethylpyrimidine-trione exhibited EC₅₀ >32 μM against SOD1 aggregation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.